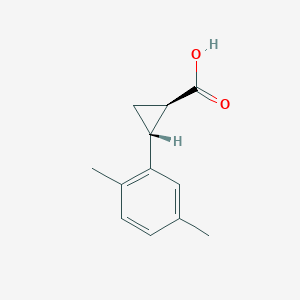

(1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(1R,2R)-2-(2,5-dimethylphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C12H14O2/c1-7-3-4-8(2)9(5-7)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1 |

InChI Key |

ROCCQLQIKAVDGO-WDEREUQCSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@@H]2C[C@H]2C(=O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,5-dimethylphenyl diazomethane with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomerically pure product.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives such as esters or amides.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or borane.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Esters, amides.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to cyclopropane carboxylic acid derivatives with modifications in aryl substituents, stereochemistry, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparisons

Stereochemical Influence

The (1R,2R) configuration is shared across multiple analogs (e.g., ).

Research Implications

The comparison underscores the versatility of the cyclopropane-carboxylic acid core. Future studies should prioritize:

- Pharmacological Profiling : Direct testing of this compound for anti-inflammatory or enzyme-modulating activity.

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis to correlate substituent effects (e.g., halogen vs. methyl) with bioactivity.

Biological Activity

The compound (1R,2R)-2-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid (CAS No. 2227661-18-7) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, molecular interactions, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.1 g/mol

- PubChem CID : 94240841

Structural Characteristics

The compound features a cyclopropane ring substituted with a carboxylic acid group and a dimethylphenyl moiety, which may influence its interaction with biological targets.

Pharmacological Profile

Recent studies have indicated that derivatives of cyclopropane carboxylic acids exhibit various biological activities, including enzyme inhibition and receptor modulation. Notably, the compound's structural analogs have shown promise in inhibiting specific enzymes related to metabolic pathways.

Enzyme Inhibition Studies

A study conducted on various cyclopropane carboxylic acid derivatives demonstrated their potential as inhibitors of 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana. The binding affinities and docking scores for the (1R,2R) isomer were particularly noteworthy:

| Compound | ΔG (kcal/mol) | Binding Constant (Kb, M⁻¹) |

|---|---|---|

| This compound | -6.5 | 5.94 × 10⁴ |

| (1S,2R)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10⁴ |

| Pyrazinoic acid | -5.3 | 7.61 × 10³ |

These results suggest that the (1R,2R) isomer exhibits stronger binding affinity compared to other tested compounds, indicating its potential as a lead compound for further development in enzyme inhibition studies .

In Silico Analysis

In silico docking analyses have been performed to evaluate the interactions of this compound with various biological targets. The molecular docking studies utilized software such as AutoDock Vina to predict binding modes and affinities. The results indicated significant interactions between the compound and ACO2, suggesting its role in ethylene biosynthesis inhibition .

Experimental Validation

Experimental validation of the biological activity of similar cyclopropane derivatives has shown varied effects on metabolic processes. For instance, some derivatives have been tested for their ability to modulate neurotransmitter receptors, demonstrating antidepressant-like actions in preliminary assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.